N-Methyl-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.142. The purity is usually 95%.
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Scientific Research Applications
Complex Formation with Metal Ions
Pyridine derivatives, including structures similar to N-Methyl-6-(trifluoromethyl)pyridin-2-amine, have been studied for their ability to form complexes with various metal ions. The thermodynamics of metal complex formation with derivatives like bis(2-pyridylmethyl)-amine and tris(2-pyridylmethyl)-amine have shown that these compounds can effectively bind with metal ions such as Mn2+, Fe2+, Co2+, Ni2+, and others. The stability constants of these complexes often resemble those of analogous aliphatic amines despite the lower basicities of the pyridine derivatives, indicating their potential in metal ion coordination and complexation applications (Anderegg et al., 1977).
Oxyfunctionalization in Chemical Industry
Pyridinols and pyridinamines, which can be derived from pyridine derivatives like this compound, serve as important intermediates in the chemical industry. They are sought after as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The use of enzymes or whole cells for the regioselective oxyfunctionalization of pyridine derivatives is a promising method for preparing various hydroxylated pyridines, including pyridin-5-ols and pyridin-N-oxides, which have wide applications in chemical synthesis and pharmaceuticals (Stankevičiūtė et al., 2016).
Herbicide Development
Research has identified derivatives of pyridine, such as 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, as effective inhibitors of cellulose biosynthesis (CB) in plants, classifying them as potential herbicides. Upon exposure to UV-B light in the presence of oxygen, these compounds undergo oxidative photocyclization to form new classes of herbicidal pyrrolodipyridines that inhibit phytoene desaturase, an enzyme crucial for plant growth. This dual mechanism of action underscores the potential of such compounds in the development of herbicides with novel modes of action (Wakeham et al., 2021).
Anticancer Agent Synthesis
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers, at micromolar concentrations. Such findings highlight the potential of this compound derivatives in the synthesis of anticancer agents and their application in cancer treatment (Chavva et al., 2013).
Mechanism of Action
Target of Action
N-Methyl-6-(trifluoromethyl)pyridin-2-amine, also known as 2-Methylamino-6-trifluoromethylpyridine, is a compound that has been used in the agrochemical and pharmaceutical industries It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which include this compound, have been used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUSALTDRHMLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679277 |
Source
|
Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-20-3 |
Source
|
Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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